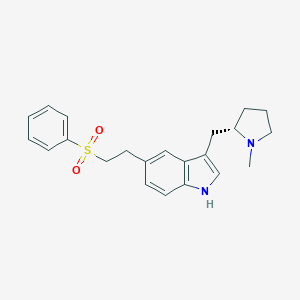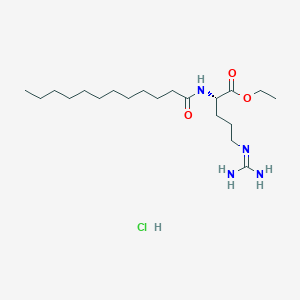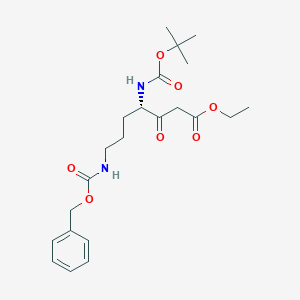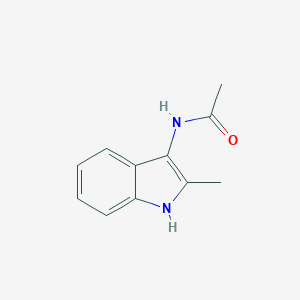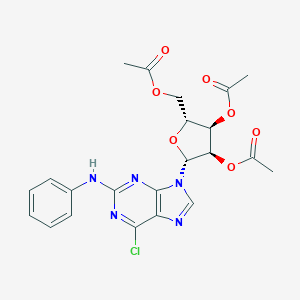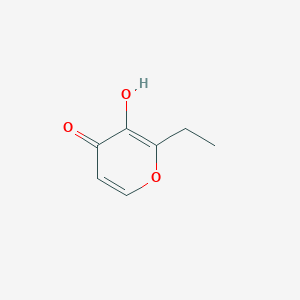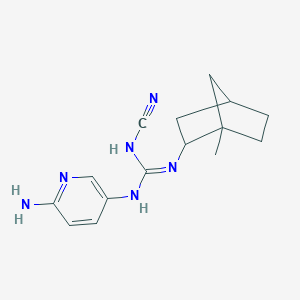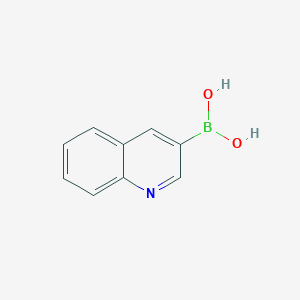
3-キノリンボロン酸
概要
説明
3-Quinolineboronic acid, also known as quinolin-3-ylboronic acid, is an organoboron compound with the molecular formula C9H8BNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
科学的研究の応用
3-Quinolineboronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
3-Quinolineboronic acid is a versatile compound that interacts with various targets. It has been used as a reactant in the preparation of P1-substituted symmetry-based human immunodeficiency virus (HIV) protease inhibitors . These inhibitors target the HIV protease, an enzyme crucial for the life-cycle of the virus. Additionally, 3-Quinolineboronic acid is also a potential inhibitor of the Staphylococcus aureus NorA efflux pump , which is involved in antibiotic resistance.
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like 3-Quinolineboronic acid) with a halide or pseudo-halide using a palladium catalyst . The process allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 3-Quinolineboronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the construction of organic compounds . The reaction is particularly useful due to its mild conditions and tolerance of various functional groups .
Result of Action
The action of 3-Quinolineboronic acid results in the synthesis of complex organic compounds through the Suzuki-Miyaura cross-coupling reaction . For instance, it has been used in the preparation of P1-substituted symmetry-based HIV protease inhibitors, which have antiviral activity against drug-resistant viruses .
Action Environment
The efficacy and stability of 3-Quinolineboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also sensitive to the presence of water and oxygen . Therefore, the reaction environment needs to be carefully controlled to ensure the successful application of 3-Quinolineboronic acid.
生化学分析
Biochemical Properties
3-Quinolineboronic acid is known to interact with various biomolecules in its biochemical reactions. It is a reactant for the preparation of P1-substituted symmetry-based human immunodeficiency virus protease inhibitors with antiviral activity against drug-resistant viruses . It also plays a role in the synthesis and bioactivity of combretastatin analogs via regioselective Suzuki coupling of dihaloheteroaromatic compounds .
Cellular Effects
It is known to be involved in biochemical reactions that can influence cell function .
Molecular Mechanism
At the molecular level, 3-Quinolineboronic acid is involved in Suzuki-Miyaura cross-coupling reactions . This process involves the oxidative addition of palladium, which becomes oxidized through its donation of electrons to form a new Pd–C bond. The 3-Quinolineboronic acid is then transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that the compound may contain varying amounts of anhydride .
Metabolic Pathways
It is known to be involved in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: 3-Quinolineboronic acid can be synthesized through several methods. One common approach involves the borylation of quinoline derivatives. For instance, the reaction of quinoline with boronic acid derivatives under palladium-catalyzed conditions can yield 3-Quinolineboronic acid. Another method involves the lithiation of quinoline followed by treatment with boron reagents .
Industrial Production Methods: Industrial production of 3-Quinolineboronic acid typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
化学反応の分析
Types of Reactions: 3-Quinolineboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving 3-Quinolineboronic acid.
Oxidation and Reduction: While less common, 3-Quinolineboronic acid can participate in oxidation and reduction reactions under specific conditions.
Substitution Reactions: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
類似化合物との比較
- Quinoline-2-boronic acid
- 8-Quinolinylboronic acid
- 4-Isoquinolineboronic acid
- 3-Pyridinylboronic acid
- 2-Benzofuranylboronic acid
Comparison: 3-Quinolineboronic acid is unique due to its specific position of the boronic acid group on the quinoline ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers unique advantages in the synthesis of heterocyclic compounds and in medicinal chemistry applications .
特性
IUPAC Name |
quinolin-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDICLRMNDWZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370433 | |
| Record name | 3-quinolineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191162-39-7 | |
| Record name | 3-quinolineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorescence of 3-quinolineboronic acid change upon binding to carbohydrates and what is the underlying mechanism?
A1: [] 3-Quinolineboronic acid exhibits weak fluorescence in its free form due to a lowest (n-π*) excited singlet state. Upon protonation or binding to carbohydrates at suitable pH, the fluorescence intensity significantly increases. This enhancement is attributed to two main factors:
Q2: Why is 3-quinolineboronic acid considered a promising sensor for carbohydrates, particularly in biological contexts?
A2: [] 3-Quinolineboronic acid shows promise as a carbohydrate sensor due to several key features:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
